ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
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Overview
Description
Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a carbamoyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate. The purification process may involve techniques such as recrystallization, chromatography, and distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds. Substitution reactions may yield various derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase.
N-chloroacetyl-2,6-diethylphenylamine: Used in various organic synthesis reactions.
Uniqueness
Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is unique due to its specific structure, which combines a quinoline core with phenyl and carbamoyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[2-(5-chloro-2-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O4/c1-3-33-27(32)19-10-12-22-21(13-19)25(15-24(29-22)18-7-5-4-6-8-18)34-16-26(31)30-23-14-20(28)11-9-17(23)2/h4-15H,3,16H2,1-2H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVIEOMYSHNDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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